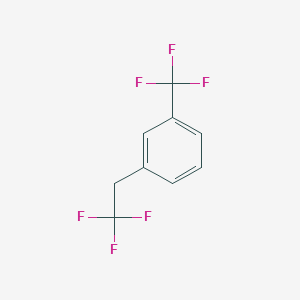

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene

描述

Chemical Structure and Properties 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene (CAS No. 50562-22-6) is a fluorinated aromatic compound featuring a benzene ring substituted with a trifluoroethyl (-CF₂CF₃) group at position 1 and a trifluoromethyl (-CF₃) group at position 3 . Its molecular formula is C₉H₅F₆, with a molecular weight of 242.13 g/mol. The compound exhibits high electronegativity and lipophilicity due to the presence of multiple fluorine atoms, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science .

Synthesis The compound can be synthesized via photoredox catalysis using 4-CzIPN (3 mol%), CuCl₂ (20 mol%), and di(pyridin-2-yl)methanone (30 mol%) under optimized conditions . This method highlights the growing importance of catalytic strategies for introducing fluorine-containing groups into aromatic systems .

属性

IUPAC Name |

1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c10-8(11,12)5-6-2-1-3-7(4-6)9(13,14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMPOTKYTHEWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301292 | |

| Record name | 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50562-22-6 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050562226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC142231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the radical trifluoromethylation of carbon-centered radical intermediates. This method typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.

Oxidation Reactions: The compound can be oxidized to form corresponding trifluoromethylated benzoic acids under specific conditions.

Reduction Reactions: Reduction of the trifluoromethyl groups can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic media are typically used.

Major Products Formed:

Substitution: Trifluoromethylated phenols or anilines.

Oxidation: Trifluoromethylated benzoic acids.

Reduction: Difluoromethyl or monofluoromethyl derivatives.

科学研究应用

Chemistry

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene serves as a crucial building block in the synthesis of more complex fluorinated organic molecules. Its electron-withdrawing trifluoromethyl groups enhance its reactivity in nucleophilic substitution reactions and electrophilic aromatic substitutions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The presence of trifluoromethyl groups increases the electrophilicity of the benzene ring, facilitating nucleophilic attack. |

| Electrophilic Aromatic Substitution | The compound can undergo electrophilic substitution due to the enhanced reactivity from the trifluoromethyl groups. |

Biology

The compound has been investigated for its potential as a bioisostere in drug design. The trifluoromethyl group can mimic other functional groups in biological systems, making it valuable in medicinal chemistry.

- Pharmacokinetics : The incorporation of trifluoromethyl groups can improve the metabolic stability and bioavailability of pharmaceutical compounds.

- Biological Activity : Compounds with similar structures have demonstrated anticancer and antiviral properties through inhibition of cellular signaling pathways and viral replication mechanisms.

Materials Science

This compound is utilized in the production of advanced materials such as polymers and coatings due to its unique chemical properties.

| Application Area | Specific Uses |

|---|---|

| Polymers | Enhances thermal stability and chemical resistance in polymer formulations. |

| Coatings | Provides water repellency and anti-sticking properties in industrial coatings. |

Case Study 1: Pharmaceutical Development

Research has shown that incorporating trifluoromethyl groups into drug candidates can significantly enhance their pharmacological profiles. For instance, a study on the synthesis of new analgesics demonstrated that compounds with this compound derivatives exhibited improved potency compared to their non-fluorinated counterparts .

Case Study 2: Agrochemical Applications

In agrochemicals, trifluoromethylated compounds have been found to exhibit enhanced herbicidal activity. A comparative analysis indicated that herbicides containing similar fluorinated structures showed increased efficacy against resistant weed species .

作用机制

The mechanism by which 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups influence the electron density of the benzene ring, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes .

相似化合物的比较

Table 1: Structural and Physical Properties Comparison

Key Observations:

Electronic Effects: The trifluoromethyl (-CF₃) and trifluoroethyl (-CF₂CF₃) groups are strong electron-withdrawing substituents, enhancing the compound’s resistance to oxidation and electrophilic substitution reactions compared to non-fluorinated analogs .

Lipophilicity and Bioactivity :

- Fluorinated derivatives like this compound exhibit increased membrane permeability, a critical feature in drug design .

- Brominated analogs (e.g., 1-Bromo-3-(2,2,2-trifluoroethyl)benzene) are less bioactive but serve as versatile intermediates for cross-coupling reactions .

Thermal and Chemical Stability :

- Cyclobutyl fluorinated compounds (e.g., (2-2-3-3-Tetrafluoro-1-methylcyclobutyl)benzene) display superior thermal stability due to their rigid cycloalkane backbone .

- Nitro-substituted derivatives (e.g., 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene) are more reactive in electrophilic substitutions but less stable under basic conditions .

Pharmaceutical Relevance:

生物活性

1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to the unique properties imparted by its trifluoromethyl groups. These groups significantly influence the compound's biological activity, including its pharmacokinetics and interactions with biological targets.

The compound is characterized by:

- Molecular Formula : C9H6F6

- Molecular Weight : 210.14 g/mol

- Structure : Contains two trifluoromethyl groups attached to a benzene ring, enhancing lipophilicity and metabolic stability.

Biological Activity Overview

Fluorinated compounds, particularly those containing trifluoromethyl groups, exhibit a range of biological activities due to their unique electronic and steric properties. The presence of these groups can enhance drug absorption, distribution, and receptor interactions. Here are some notable biological activities associated with similar compounds:

- Anticancer Activity : Compounds with trifluoromethyl groups have been shown to inhibit various cancer cell lines by disrupting cellular signaling pathways.

- Antiviral Properties : Certain trifluoromethyl-containing compounds demonstrate efficacy against viruses such as HIV and influenza by inhibiting viral replication mechanisms.

- Enzyme Inhibition : The incorporation of trifluoromethyl groups can enhance the potency of enzyme inhibitors, making them valuable in treating diseases like osteoporosis and arthritis.

1. Enzyme Inhibition

A study highlighted the role of trifluoromethyl groups in enhancing the inhibition of proteases. For instance, odanacatib, a compound with similar structural features, selectively inhibits cathepsin K, crucial for bone resorption. This mechanism underlines the potential of this compound in targeting proteolytic enzymes involved in disease processes .

2. Anticancer Properties

Research indicates that trifluoromethyl-substituted benzene derivatives exhibit significant anticancer activity. A specific study reported that compounds with trifluoromethyl substitutions were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

3. Antiviral Activity

Trifluoromethyl-containing compounds have been explored for their antiviral properties. A comparative analysis showed that these compounds could inhibit viral replication more effectively than their non-fluorinated counterparts .

Data Table: Biological Activities of Trifluoromethyl Compounds

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : The trifluoromethyl groups increase hydrophobicity, enhancing membrane permeability and bioavailability.

- Electrostatic Interactions : These groups can participate in electrostatic interactions with target proteins, altering binding affinities.

- Metabolic Stability : The carbon-fluorine bonds are highly stable, providing resistance to metabolic degradation.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution and transition-metal-catalyzed coupling. For example, trifluoroethylation of a pyrazine precursor using 2,2,2-trifluoroethyl triflate in acetonitrile with K₂CO₃ as a base yields 26% after purification (silica gel chromatography) . Optimization strategies include:

- Temperature : Reactions at 25°C vs. elevated temperatures (110°C for Stille coupling) affect reaction rates and byproduct formation.

- Catalyst Selection : Pd(PPh₃)₂Cl₂ improves cross-coupling efficiency compared to other Pd catalysts.

- Solvent : Polar aprotic solvents (e.g., THF, MeCN) enhance solubility of fluorinated intermediates.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- ¹H NMR : Distinct signals for trifluoroethyl (-CH₂CF₃, δ ~4.97 ppm, quartet) and trifluoromethyl (-CF₃, no proton signal) groups. Aromatic protons appear as multiplets (δ ~8.6–8.8 ppm) .

- 19F NMR : Two singlets for -CF₃ (~-60 ppm) and -CH₂CF₃ (~-70 ppm) groups.

- X-ray Crystallography : Resolves steric effects of bulky fluorine substituents, as seen in related fluorinated benzene derivatives .

Advanced Research Questions

Q. How do the fluorine substituents in this compound influence its electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Inductive Effects : The -CF₃ group withdraws electron density, deactivating the benzene ring and directing electrophilic substitution to meta/para positions. This reduces reactivity in Suzuki-Miyaura couplings unless electron-donating ligands are used .

- Steric Effects : The trifluoroethyl group (-CH₂CF₃) creates steric hindrance, requiring bulky bases (e.g., LDA) for deprotonation in alkylation steps .

- Computational Insights : DFT calculations predict charge distribution and frontier molecular orbitals, guiding catalyst selection for C–F bond activation .

Q. What role does this compound play in stabilizing protein-ligand interactions, as evidenced by co-crystal structures in antiviral drug design?

- Methodological Answer : In HIV-1 capsid inhibitors (e.g., lenacapavir), fluorinated aromatic moieties enhance binding via:

- Hydrophobic Interactions : Trifluoromethyl groups fill hydrophobic pockets in the capsid protein (e.g., PDB ID: 7RJ4).

- Halogen Bonding : Fluorine atoms participate in weak interactions with backbone carbonyl groups, improving binding affinity .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo .

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated intermediates?

- Methodological Answer : Discrepancies arise from:

- Purification Methods : HPLC vs. silica gel chromatography (e.g., 72% yield after column purification vs. 26% in crude mixtures) .

- Starting Material Purity : Trace moisture degrades fluorinating agents (e.g., trifluoroethyl triflate), requiring anhydrous conditions.

- Side Reactions : Competing pathways (e.g., elimination vs. substitution) are minimized using bulky bases (e.g., K₂CO₃ over NaOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。